N-(3-chloro-4-methoxybenzyl)-2,4-dinitroaniline
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Overview
Description
N-(3-chloro-4-methoxybenzyl)-2,4-dinitroaniline: is an organic compound characterized by the presence of a benzyl group substituted with chlorine and methoxy groups, attached to a dinitroaniline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methoxybenzyl)-2,4-dinitroaniline typically involves the following steps:
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Nitration of Aniline: : The starting material, aniline, undergoes nitration to form 2,4-dinitroaniline. This reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to control the reaction rate and prevent over-nitration.
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Formation of 3-chloro-4-methoxybenzyl chloride: : 3-chloro-4-methoxybenzyl alcohol is converted to its corresponding chloride using thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) under reflux conditions.
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N-Alkylation: : The final step involves the alkylation of 2,4-dinitroaniline with 3-chloro-4-methoxybenzyl chloride in the presence of a base such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) in an appropriate solvent like dimethylformamide (DMF) or acetonitrile (CH₃CN).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors ensure better control over reaction conditions and scalability.
Purification: The crude product is purified using recrystallization or chromatographic techniques to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methoxybenzyl)-2,4-dinitroaniline undergoes various chemical reactions, including:
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Reduction: : The nitro groups can be reduced to amines using reducing agents like hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon, Pd/C) or using chemical reductants like tin(II) chloride (SnCl₂) in hydrochloric acid.
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Substitution: : The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of new derivatives.
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Oxidation: : The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with Pd/C, SnCl₂ in HCl.
Nucleophiles: Amines, thiols.
Oxidizing Agents: KMnO₄, CrO₃.
Major Products
Amines: From the reduction of nitro groups.
Substituted Derivatives: From nucleophilic substitution reactions.
Carbonyl Compounds: From the oxidation of the methoxy group.
Scientific Research Applications
N-(3-chloro-4-methoxybenzyl)-2,4-dinitroaniline has several scientific research applications:
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Chemistry: : It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
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Biology: : The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
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Medicine: : Research is ongoing to explore its potential as a pharmacophore in drug development.
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Industry: : It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methoxybenzyl)-2,4-dinitroaniline involves its interaction with molecular targets such as enzymes or receptors. The nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy and chloro substituents influence the compound’s lipophilicity and ability to cross cell membranes, affecting its overall activity.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chloro-4-methoxybenzyl)-3-nitrobenzamide
- N-(3-chloro-4-methoxybenzyl)-4-nitroaniline
- N-(3-chloro-4-methoxybenzyl)-2,6-dinitroaniline
Uniqueness
N-(3-chloro-4-methoxybenzyl)-2,4-dinitroaniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both electron-withdrawing nitro groups and electron-donating methoxy group creates a unique electronic environment, influencing its reactivity and interactions with biological targets.
This compound’s specific combination of functional groups makes it a valuable tool in various research and industrial applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
N-[(3-chloro-4-methoxyphenyl)methyl]-2,4-dinitroaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O5/c1-23-14-5-2-9(6-11(14)15)8-16-12-4-3-10(17(19)20)7-13(12)18(21)22/h2-7,16H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMCMXOVZSVFCCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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